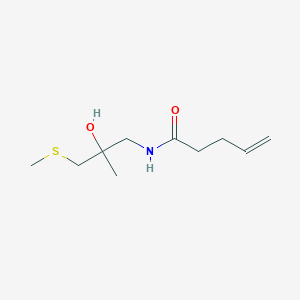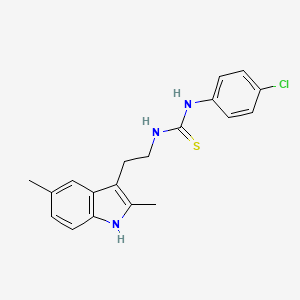
4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(isoquinolin-1-yloxy)-N,N-dimethyloxolan-3-amine” is a chemical compound that has been studied for various applications . It is related to isoquinoline-1,3-dione compounds, which have attracted extensive attention from synthetic chemists .
Synthesis Analysis
The synthesis of related compounds, such as isoquinoline-1,3-dione compounds, involves diverse synthetic methods employing acryloyl benzamides as key substrates . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Mechanism of Action
IDRA-21 acts as a positive allosteric modulator of AMPA receptors, which are ionotropic glutamate receptors that play a crucial role in synaptic plasticity and memory formation. By enhancing the activity of AMPA receptors, IDRA-21 increases the strength of synaptic connections and promotes the formation of new synapses, leading to improved cognitive function.
Biochemical and Physiological Effects:
IDRA-21 has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in memory and learning. It also increases the activity of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. Additionally, IDRA-21 has been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
One advantage of IDRA-21 is its ability to improve cognitive function without the side effects associated with traditional psychostimulants. However, one limitation is that its effects on cognitive function may be limited to certain types of memory and learning tasks.
Future Directions
There are several potential future directions for research on IDRA-21. One area of interest is its potential use in the treatment of cognitive deficits associated with aging and neurodegenerative diseases. Another area of research is the development of more potent and selective ampakines that can target specific subtypes of AMPA receptors. Additionally, further studies are needed to explore the long-term effects of IDRA-21 on cognitive function and its safety profile.
In conclusion, IDRA-21 is a promising compound with potential applications in cognitive enhancement and treatment of neurological disorders. Its mechanism of action as a positive allosteric modulator of AMPA receptors and its ability to increase the release of acetylcholine and BDNF make it a promising candidate for further research. However, more studies are needed to fully understand its effects on cognitive function and its safety profile.
Synthesis Methods
The synthesis of IDRA-21 involves the reaction of isovanillin with a secondary amine, followed by the addition of dimethyl oxalate and subsequent reduction with lithium aluminum hydride. The final product is purified through recrystallization to yield a white crystalline powder.
Scientific Research Applications
IDRA-21 has been extensively studied for its potential use in cognitive enhancement and treatment of neurological disorders. It has been shown to improve memory and learning in animal models and has been tested in clinical trials for the treatment of Alzheimer's disease and schizophrenia.
Safety and Hazards
Properties
IUPAC Name |
4-isoquinolin-1-yloxy-N,N-dimethyloxolan-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)13-9-18-10-14(13)19-15-12-6-4-3-5-11(12)7-8-16-15/h3-8,13-14H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INZGTJANAUJKMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=NC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[5-(Difluoromethyl)-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2852664.png)

![N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]cyclopropanecarboxamide](/img/structure/B2852670.png)


![N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclopentanecarboxamide](/img/structure/B2852677.png)
![N-(2-(dimethylamino)ethyl)-2-(4-(methylsulfonyl)phenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2852678.png)
![N-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2852679.png)
![Ethyl 2-[3-(2,4-dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetate](/img/structure/B2852680.png)
![3-((4aR,5R,5aR,8aR,9S)-2,6,8-trioxo-10-(pyridin-3-yl)-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)propanoic acid](/img/structure/B2852681.png)

![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2852683.png)
![3-[(2-chlorophenyl)methyl]-4-oxo-N-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)
![N-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2852687.png)
